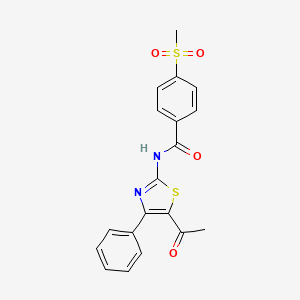

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

Propriétés

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-6-4-3-5-7-13)20-19(26-17)21-18(23)14-8-10-15(11-9-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWCFNCBYVVONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Coupling with Benzamide: The acetylated thiazole is coupled with 4-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

A. Substituent Variations on the Thiazole Ring

- Compound 4a (): 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide The morpholinomethyl and pyridinyl substituents enhance solubility and π-π stacking interactions compared to the acetyl and phenyl groups in the target compound.

B. Benzamide Derivatives with Sulfonamide/Sulfonyl Groups

- (Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide ():

- Shares the 4-(methylsulfonyl)benzamide moiety but replaces the thiazole ring with a benzo[d]thiazol scaffold. The allyl and sulfamoyl groups introduce additional steric bulk and hydrogen-bonding capacity.

- Key Difference: The benzo[d]thiazol system may confer improved planarity for binding to flat enzymatic pockets, while the allyl group could influence conformational flexibility .

- Compounds 51–55 (): These derivatives feature triazine cores with fluorophenyl, trifluoromethylphenyl, and methoxyphenyl substituents. Key Difference: Electron-withdrawing groups (e.g., trifluoromethyl in Compound 52) enhance metabolic stability but reduce solubility, whereas the target compound’s methylsulfonyl group balances these effects .

Physicochemical Properties

- Molecular Weight: The target compound (MW ~451.5) is lighter than triazine derivatives (e.g., Compound 51, MW ~660) but heavier than oxazole-based analogues (e.g., , MW 410.51), influencing bioavailability and membrane permeability .

Activité Biologique

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 400.47 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity, along with a methylsulfonyl group that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound using various methods:

- Disc Diffusion Method : This approach was employed to assess the antibacterial activity against several bacterial strains. The results indicated significant antimicrobial effects compared to standard antibiotics, suggesting its potential as an antibacterial agent .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined against common pathogens. For instance, it exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values lower than those of conventional treatments .

Antidiabetic Activity

The compound has also been investigated for its antidiabetic properties:

- Streptozotocin-Induced Diabetes Model : The antidiabetic efficacy was evaluated in vivo using a diabetic rat model induced by streptozotocin (STZ). The results showed that treatment with the compound significantly reduced blood glucose levels compared to untreated controls, demonstrating its potential as an antidiabetic agent .

- Mechanism of Action : Preliminary studies suggest that the compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues, although further mechanistic studies are warranted to elucidate these pathways fully .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features. In the case of this compound:

- The presence of the thiazole ring is essential for cytotoxic and antimicrobial activity.

- Substituents on the phenyl ring, particularly electron-donating groups like methylsulfonyl, enhance the compound's potency against cancer cell lines and pathogens .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or acylation reactions. For example, sulfonyl chlorides react with thiazol-2-amine derivatives in dry pyridine under reflux, followed by acidification and purification via flash chromatography (yields ~50–60%) . Optimization strategies include:

- Catalyst selection : Using DMAP in dichloromethane (DCM) under ultrasonication enhances reaction efficiency for similar thiazole derivatives .

- Solvent choice : Dry pyridine facilitates acylation, while THF is preferred for sodium-mediated reactions .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane improves purity .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of this compound?

- Methodological Answer : Key NMR signals include:

- 1H NMR : A singlet at δ 3.06 ppm for the methylsulfonyl group (-SO₂CH₃), acetyl protons (δ 2.3–2.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) from phenyl and thiazole moieties .

- 13C NMR : Carbonyl signals at δ 160–170 ppm (amide and acetyl groups) and sulfonyl carbon at δ 40–45 ppm . Multiplicity in DEPT-135 confirms CH₂/CH₃ groups.

Q. What analytical techniques are critical for monitoring reaction progress during synthesis?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Use silica gel plates with UV visualization; mobile phases like ethyl acetate/hexane (3:7) resolve intermediates .

- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular weight) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks : Centrosymmetric dimers form via N–H⋯O interactions between the amide hydrogen and sulfonyl oxygen (distance: ~2.8–3.0 Å) .

- Crystal packing : Non-classical C–H⋯O/F interactions stabilize the lattice. For example, C4–H4⋯F2 (δ = 2.95 Å) in halogenated derivatives .

- Dihedral angles : The thiazole and benzamide planes exhibit dihedral angles of ~50–55°, influencing steric effects .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Kinase inhibition assays : Use recombinant enzymes (e.g., SphK1) with ATP-coupled assays. Pre-incubate the compound (1–100 µM) with enzyme and substrate, then measure ADP production via luminescence .

- Antimicrobial testing : Perform MIC assays against S. aureus or E. coli using broth microdilution (concentration range: 0.5–128 µg/mL) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

- Methodological Answer :

- Substituent variation : Modify the acetyl group to trifluoromethyl (increases lipophilicity) or replace phenyl with heteroaryl rings (enhances π-stacking) .

- Bioisosteric replacement : Replace sulfonamide with tetrazole to improve metabolic stability while retaining hydrogen-bonding capacity .

- Activity cliffs : Compare IC₅₀ values of derivatives in antiarrhythmic assays (e.g., Class I/III agents vs. flecainide) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.